4,4',4'',4'''-Silanetetrayltetrabenzaldehyde
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Overview
Description
4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde is a chemical compound with the molecular formula C28H20O4Si and a molecular weight of 448.54 g/mol . It is also known as tetrakis(4-formylphenyl)silane. This compound is characterized by the presence of four benzaldehyde groups attached to a central silicon atom, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde typically involves the reaction of 4-bromobenzaldehyde dimethyl acetal with a silicon-based reagent . The reaction conditions often include the use of solvents such as hexane and ethyl acetate, with the reaction being carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 2-8°C . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds and probes for studying biological processes.
Medicine: It is investigated for its potential use in drug development and as a component in diagnostic assays.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. Additionally, the silicon atom can participate in coordination chemistry, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde can be compared with other similar compounds, such as:
Tetrakis(4-formylphenyl)methane: Similar structure but with a central carbon atom instead of silicon.
Tetrakis(4-formylphenyl)germane: Similar structure but with a central germanium atom instead of silicon.
Tetrakis(4-formylphenyl)tin: Similar structure but with a central tin atom instead of silicon.
The uniqueness of 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde lies in its central silicon atom, which imparts distinct chemical properties and reactivity compared to its carbon, germanium, and tin analogs.
Properties
IUPAC Name |
4-tris(4-formylphenyl)silylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4Si/c29-17-21-1-9-25(10-2-21)33(26-11-3-22(18-30)4-12-26,27-13-5-23(19-31)6-14-27)28-15-7-24(20-32)8-16-28/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMUMJHEIFWJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[Si](C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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